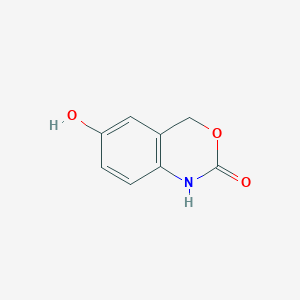

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy-

Vue d'ensemble

Description

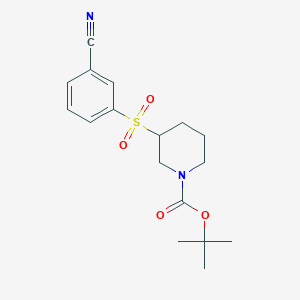

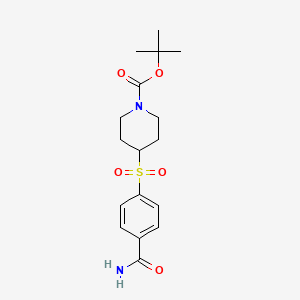

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .

Synthesis Analysis

The compound has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the reaction of 2-aminophenols with maleic anhydride . A one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has also been described, using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Molecular Structure Analysis

The molecular formula of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is C8H7NO2 . The average mass is 149.147 Da and the monoisotopic mass is 149.047684 Da .Chemical Reactions Analysis

The compound readily reacts with o-phenylenediamine and o-aminophenol to form bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4benzoxazin-2-one) derivatives .Physical And Chemical Properties Analysis

The compound has a standard molar enthalpy of formation and tautomerization energy of its tautomers, which have been evaluated by calorimetric and computational methods .Applications De Recherche Scientifique

Bioactivity and Ecological Role

Compounds of the 1,4-benzoxazin-3(4H)-one class, including derivatives of 2H-3,1-benzoxazin-2-one, have demonstrated significant bioactivity, playing a crucial role in the ecological behavior of plants. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for natural herbicide models and pharmaceutical development. The degradation products of these compounds are also crucial in chemical defense mechanisms of benzoxazinone-producing plants, indicating their importance in plant ecology and potential application in agriculture and medicine (Macias et al., 2009).

Allelochemical Properties

Benzoxazinones, including 2H-3,1-Benzoxazin-2-one derivatives, are known for their allelochemical properties, particularly in the Gramineae family. These compounds contribute to the resistance of plants against pests and diseases through various biological activities such as phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. The widespread interest in these compounds lies in their potential agronomic utility, highlighting their importance in developing sustainable agricultural practices (Macias et al., 2006).

Defense Chemicals in Cereals

Hydroxamic acids derived from 2H-3,1-Benzoxazin-2-one play a significant role in the defense mechanisms of cereals against insects, fungi, and bacteria. They contribute to the detoxification of herbicides and exhibit allelopathic effects, enhancing cereal crops' resistance to pests and diseases. This underlines the potential for further exploration and exploitation of these compounds in improving cereal crop resilience (Niemeyer, 1988).

Antimicrobial Activity

Synthesis and evaluation of 2H-3,1-Benzoxazin-2-one derivatives have shown promising antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Ozden et al., 2000).

Chemical Defenses and Modes of Action

The chemical reactivity and modes of action of benzoxazinoids, including 2H-3,1-Benzoxazin-2-one derivatives, are critical in their biological activities. These compounds are known for their antifeedant, insecticidal, antimicrobial, and allelopathic activities, with ongoing research aiming to elucidate their mechanisms of action to harness their full potential in agriculture and pharmacology (Wouters et al., 2016).

Propriétés

IUPAC Name |

6-hydroxy-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-12-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXLYKINOZJGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532728 | |

| Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- | |

CAS RN |

89433-21-6 | |

| Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cycloheptylmethyl)amino]-3-methylphenol](/img/structure/B1661217.png)

![4-[(Cyclobutylmethyl)amino]-3-methylphenol](/img/structure/B1661218.png)

![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)